molecular formula C11H8F3NaO2 B2482419 sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate CAS No. 1015534-16-3

sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate

Cat. No.: B2482419
CAS No.: 1015534-16-3
M. Wt: 252.16 g/mol
InChI Key: DSARAOBBJOVRQL-UHFFFAOYSA-M
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Description

The compound is a sodium salt of a complex organic molecule, which includes a trifluoro group, a 2-methylphenyl group, and a 4-oxobut-2-en-2-olate group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoro group would introduce a degree of polarity, while the 2-methylphenyl group would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoro group might make the compound more reactive towards nucleophiles, while the 2-methylphenyl group might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoro group might increase the compound’s polarity and influence its solubility in polar solvents .

Scientific Research Applications

1. Crystallographic Studies

  • Sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate has been a subject in crystallographic studies. For example, a related compound, sodium hydrogensquarate monohydrate, demonstrates the coordination of sodium atoms in a complex structure, which is significant in understanding the spatial arrangement of such compounds in crystal form (Petrova et al., 2006).

2. Synthesis and Structural Analysis

  • Synthesis methods for related compounds have been explored, highlighting the structural and stereoisomeric properties essential for various scientific applications. For instance, the oxidative cyclization of lithium 4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate gives insights into complex synthetic pathways (Boltacheva et al., 2019).

3. Metal Complex Formation and Biological Activity

  • The compound is used in the formation of metal complexes, which are then assessed for biological activities. For instance, the condensation of aryl methyl ketones with diethyl oxalate in the presence of metallic sodium or sodium hydride gave sodium 4-aryl-1-ethoxy-1,4-dioxobut-2-en-2-olates. These are then used to create metal complexes with potential antibacterial activity (Kunavina et al., 2019).

4. Luminescence Properties

  • Research into the luminescence properties of structures built from similar sodium compounds is crucial. For example, studies on salts of 3-cyano-4-dicyanomethylene-5-oxo-4,5-dihydro-1H-pyrrol-2-olate with alkali metals like sodium reveal insights into their luminescence characteristics (Tafeenko et al., 2009).

5. Coordination Chemistry

  • The sodium compounds have been studied for their coordination chemistry. The synthesis and crystal structures of new sodium phenolate compounds provide insights into how sodium ions coordinate with different ligands, which is valuable for understanding the reactivity and interaction of these compounds (Binda et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context, such as its intended use or biological target .

Future Directions

The future research directions for this compound would depend on its intended use. For example, if it’s a novel synthetic intermediate, future work might focus on optimizing its synthesis and exploring its utility in the synthesis of other complex molecules .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate involves the condensation of 2-methylphenylacetic acid with trifluoroacetic anhydride to form the corresponding trifluoroacetic acid derivative. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to yield the final product.", "Starting Materials": [ "2-methylphenylacetic acid", "trifluoroacetic anhydride", "ethyl acetoacetate", "sodium ethoxide" ], "Reaction": [ "Step 1: Condensation of 2-methylphenylacetic acid with trifluoroacetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form the corresponding trifluoroacetic acid derivative.", "Step 2: Reaction of the trifluoroacetic acid derivative with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the final product, sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate." ] }

CAS No.

1015534-16-3

Molecular Formula

C11H8F3NaO2

Molecular Weight

252.16 g/mol

IUPAC Name

sodium;1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate

InChI

InChI=1S/C11H9F3O2.Na/c1-7-4-2-3-5-8(7)9(15)6-10(16)11(12,13)14;/h2-6,16H,1H3;/q;+1/p-1

InChI Key

DSARAOBBJOVRQL-UHFFFAOYSA-M

SMILES

CC1=CC=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+]

Canonical SMILES

CC1=CC=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+]

solubility

not available

Origin of Product

United States

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